molecular formula C13H18FN3S B11742180 [(5-fluorothiophen-2-yl)methyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[(5-fluorothiophen-2-yl)methyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11742180
M. Wt: 267.37 g/mol
InChI Key: CYXMOBKVTKIJCQ-UHFFFAOYSA-N
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Description

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a fluorinated thiophene ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of the fluorothiophene with a halogenated pyrazole under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding amine.

Scientific Research Applications

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The fluorothiophene ring can engage in π-π stacking interactions, while the pyrazole moiety may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-methylthiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its methyl and chlorine analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .

Properties

Molecular Formula

C13H18FN3S

Molecular Weight

267.37 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H18FN3S/c1-9(2)17-8-11(10(3)16-17)6-15-7-12-4-5-13(14)18-12/h4-5,8-9,15H,6-7H2,1-3H3

InChI Key

CYXMOBKVTKIJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=C(S2)F)C(C)C

Origin of Product

United States

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